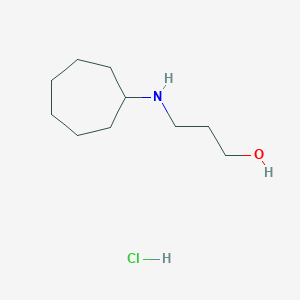
3-(Cycloheptylamino)propan-1-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(Cycloheptylamino)propan-1-ol;hydrochloride”, also known as cyclheptenol hydrochloride, is a chemical compound with the molecular formula C11H22ClNO. It has a molecular weight of 207.74 . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for “3-(Cycloheptylamino)propan-1-ol;hydrochloride” is 1S/C10H21NO.ClH/c12-9-5-8-11-10-6-3-1-2-4-7-10;/h10-12H,1-9H2;1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“3-(Cycloheptylamino)propan-1-ol;hydrochloride” is a powder at room temperature . It has a molecular weight of 207.74 .Scientific Research Applications
Synthesis and Biological Activity
Research has focused on synthesizing novel compounds with potential biological activities. For instance, Aghekyan et al. (2017) explored the synthesis of new propan-2-ol derivatives of the tetrahydroisoquinoline series, which demonstrated moderate adrenergic blocking and sympatholytic activities (Aghekyan et al., 2017). This illustrates the potential of structurally related compounds in developing new therapeutic agents.
Enhancing Drug SolubilityImproving the solubility of pharmaceutical compounds is a critical aspect of drug formulation. Brusnikina et al. (2017) investigated the effect of cyclodextrins on the solubility of a 1,2,4-thiadiazole derivative, showing how inclusion complex formation can significantly enhance drug solubility in water (Brusnikina et al., 2017). This research highlights the potential for using cyclodextrins to improve the solubility of compounds like "3-(Cycloheptylamino)propan-1-ol hydrochloride."
Catalytic Applications
The development of catalysts for chemical reactions is another area of application. Aydemir et al. (2014) described the synthesis of ionic liquid-based Ru(II)–phosphinite compounds and their use in transfer hydrogenation, demonstrating high efficiency and conversions up to 99% (Aydemir et al., 2014). This suggests the potential utility of related compounds in catalysis and chemical synthesis.
Sensor Technology
Cyclodextrin derivatives have been utilized in sensor technology for detecting alcohol vapors. Wang et al. (2001) synthesized novel cyclodextrin derivatives and employed them as sensing materials for methanol detection, demonstrating considerable sensitivity and selectivity (Wang et al., 2001). Such research indicates the potential for "3-(Cycloheptylamino)propan-1-ol hydrochloride" in developing sensitive and selective sensors.
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations for avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
3-(cycloheptylamino)propan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO.ClH/c12-9-5-8-11-10-6-3-1-2-4-7-10;/h10-12H,1-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHABLIABSGNLNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NCCCO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cycloheptylamino)propan-1-ol;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

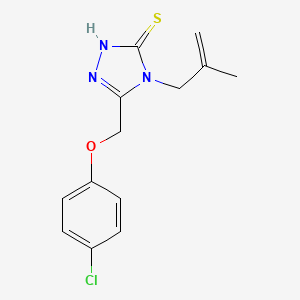
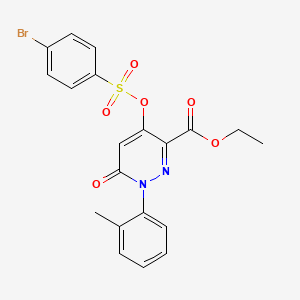
![(E)-N-[1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)-2-methylpropyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2817968.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2817969.png)
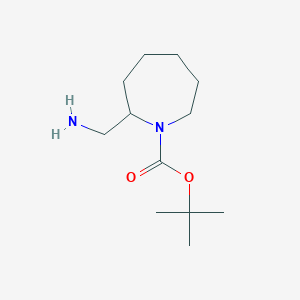
![N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide](/img/structure/B2817975.png)
![2-[(Oxan-3-yl)methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2817976.png)
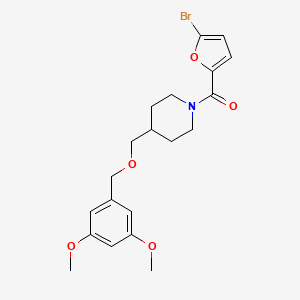
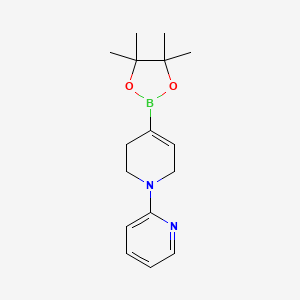
![2-(benzo[d]oxazol-2-ylthio)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone](/img/structure/B2817981.png)
![1-[4-({[(4-chloroanilino)carbonyl]oxy}ethanimidoyl)phenyl]-1H-imidazole](/img/structure/B2817982.png)
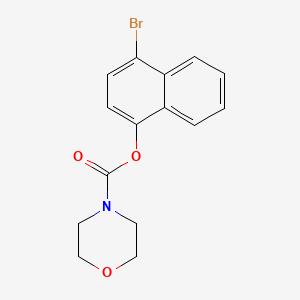
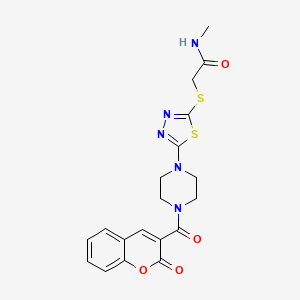
![2-((3-methoxybenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2817986.png)